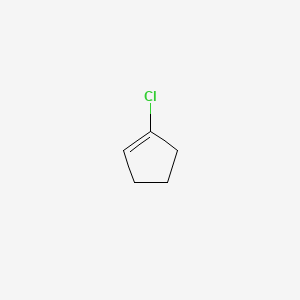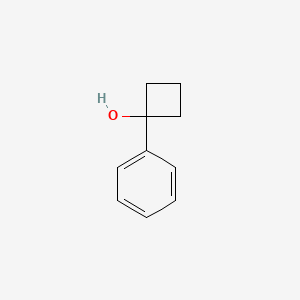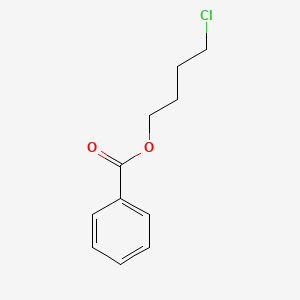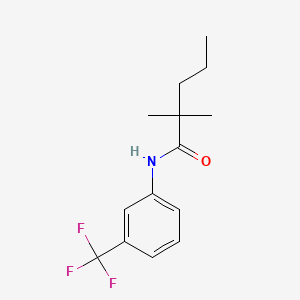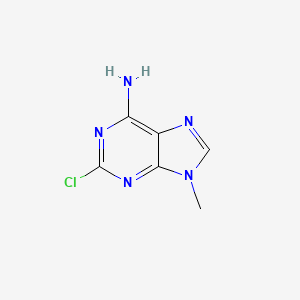
2-Chloro-9-methyl-9H-purin-6-amine
Vue d'ensemble
Description
2-Chloro-9-methyl-9H-purin-6-amine, also known as 6-Chloroguanine, is a chemical compound that belongs to the purine family . It has a CAS Number of 7013-21-0 and a molecular weight of 183.6 .
Molecular Structure Analysis
The InChI code for 2-Chloro-9-methyl-9H-purin-6-amine is 1S/C6H6ClN5/c1-12-2-9-3-4 (8)10-6 (7)11-5 (3)12/h2H,1H3, (H2,8,10,11) and the InChI key is XBMKMJLOOAHOKH-UHFFFAOYSA-N . Tautomeric purine forms of related compounds have been studied using B3 based density functional calculations .Physical And Chemical Properties Analysis
2-Chloro-9-methyl-9H-purin-6-amine has a density of 1.8±0.1 g/cm3 and a boiling point of 315.6±52.0 °C at 760 mmHg . It is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Veterinary Medicine Applications
Arprinocid has been studied for its anticoccidial efficacy in poultry. Research conducted by Olson et al. (1978) and Schindler et al. (1979) demonstrated that arprinocid, at specific doses, was effective in controlling coccidiosis in broilers. These studies highlighted its potential in improving weight gains, reducing mortality, and minimizing intestinal lesions in infected birds. The efficacy of arprinocid against various field isolates of coccidia, even those resistant to other treatments, underscores its importance in veterinary parasitology and poultry health management (Olson et al., 1978; Schindler et al., 1979).
Cancer Research
In the realm of cancer research, compounds structurally similar to 2-Chloro-9-methyl-9H-purin-6-amine have been explored for their potential in cancer treatment. For instance, the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor with a similar purine base, were studied by Xu et al. (2013). This research is pivotal in understanding the pharmacokinetics and potential therapeutic applications of purine-based compounds in oncology (Xu et al., 2013).
Synthesis and Characterization for Therapeutic Use
The synthesis and characterization of purine/benzimidazole hybrids have been studied for their anticancer activities. Yimer and Fekadu (2015) discussed the synthesis of these hybrids, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Yimer & Fekadu, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKMJLOOAHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220410 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-methyl-9H-purin-6-amine | |
CAS RN |
7013-21-0 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



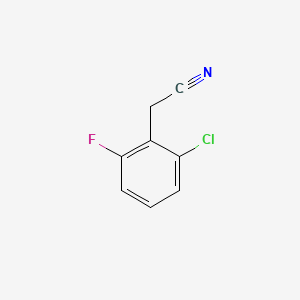
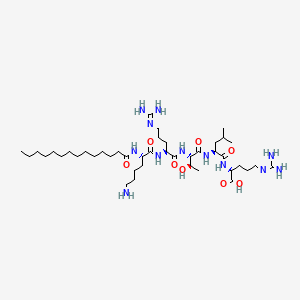
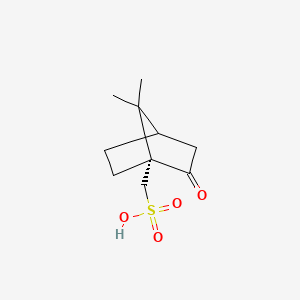
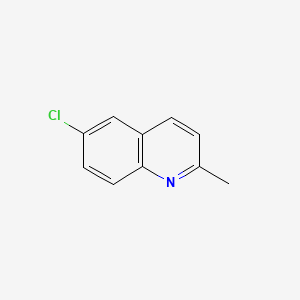

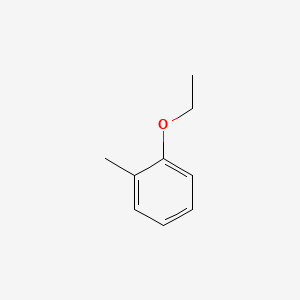
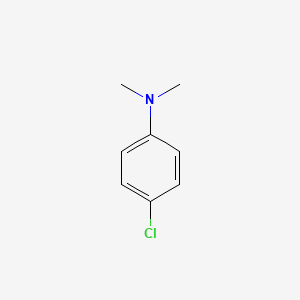
![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
